molecular formula C7H5IN4S B13755102 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

Cat. No.: B13755102
M. Wt: 304.11 g/mol
InChI Key: WPSASWQIPGIXFU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is a heterocyclic compound that contains iodine, pyridine, and thiadiazole moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine typically involves the reaction of 5-iodo-2-aminopyridine with thiocarbonyl compounds under specific conditions. One common method includes the use of thiosemicarbazide and an oxidizing agent to form the thiadiazole ring. The reaction is usually carried out in a solvent such as ethanol or acetonitrile at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired purity.

Chemical Reactions Analysis

Types of Reactions

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The thiadiazole ring can undergo oxidation and reduction reactions, altering its electronic properties.

    Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents such as sodium azide or potassium cyanide in polar aprotic solvents.

    Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.

Major Products Formed

    Substitution Products: Various substituted derivatives depending on the nucleophile used.

    Oxidation Products: Oxidized forms of the thiadiazole ring.

    Coupling Products: Larger heterocyclic compounds with potential biological activity.

Scientific Research Applications

Chemistry

In chemistry, 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is used as a building block for the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactions and pathways.

Biology

In biological research, this compound is investigated for its potential as a bioactive molecule. It may exhibit antimicrobial, antiviral, or anticancer properties, making it a candidate for drug development.

Medicine

In medicinal chemistry, this compound is studied for its potential therapeutic applications. Its derivatives may act as inhibitors of specific enzymes or receptors involved in disease pathways.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific electronic or optical properties. Its incorporation into polymers or other materials can enhance their performance in various applications.

Mechanism of Action

The mechanism of action of 3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine involves its interaction with specific molecular targets. The iodine and thiadiazole moieties may bind to active sites of enzymes or receptors, inhibiting their function. This interaction can disrupt biological pathways, leading to therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 3-(5-Bromopyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(5-Chloropyridin-2-yl)-1,2,4-thiadiazol-5-amine
  • 3-(5-Fluoropyridin-2-yl)-1,2,4-thiadiazol-5-amine

Uniqueness

3-(5-Iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine is unique due to the presence of the iodine atom, which can significantly influence its reactivity and biological activity. The larger atomic radius and higher electronegativity of iodine compared to other halogens can lead to distinct chemical and biological properties.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

Molecular Formula

C7H5IN4S

Molecular Weight

304.11 g/mol

IUPAC Name

3-(5-iodopyridin-2-yl)-1,2,4-thiadiazol-5-amine

InChI

InChI=1S/C7H5IN4S/c8-4-1-2-5(10-3-4)6-11-7(9)13-12-6/h1-3H,(H2,9,11,12)

InChI Key

WPSASWQIPGIXFU-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=NC=C1I)C2=NSC(=N2)N

Origin of Product

United States

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